molecular formula C8H18ClNOS B14144551 Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride CAS No. 3556-64-7

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride

Cat. No.: B14144551
CAS No.: 3556-64-7
M. Wt: 211.75 g/mol
InChI Key: VQWAHISKPMTBPI-UHFFFAOYSA-M
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Description

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride is an organosulfur compound with the molecular formula C8H18ClNOS. It is a sulfonium salt, characterized by a positively charged sulfur atom bonded to three organic substituents. These compounds are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfonium salts, including [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride, are typically synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with an appropriate alkyl halide under nucleophilic substitution conditions can yield the desired sulfonium salt . The reaction proceeds via an S_N2 mechanism, where the sulfur atom in the thioether acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide.

Industrial Production Methods

Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reactions are carried out in organic solvents, and the products are purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride involves its ability to form sulfur ylides. These ylides are highly reactive intermediates that can participate in various chemical transformations. The sulfonium ion acts as an electrophile, facilitating nucleophilic attacks and subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it valuable in both research and industrial applications .

Properties

CAS No.

3556-64-7

Molecular Formula

C8H18ClNOS

Molecular Weight

211.75 g/mol

IUPAC Name

[2-(diethylamino)-2-oxoethyl]-dimethylsulfanium;chloride

InChI

InChI=1S/C8H18NOS.ClH/c1-5-9(6-2)8(10)7-11(3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

VQWAHISKPMTBPI-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)C[S+](C)C.[Cl-]

Origin of Product

United States

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